2-Methyl-1-phenyl-2-propanol
2-Methyl-1-phenyl-2-propanol
2-Methyl-1-phenyl-2-propanol, also known as 1, 1-dimethyl-2-phenyl-ethanol or benzyl dimethyl carbinol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Methyl-1-phenyl-2-propanol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-1-phenyl-2-propanol is primarily located in the cytoplasm. 2-Methyl-1-phenyl-2-propanol is a bitter, clean, and cortex tasting compound that can be found in cocoa and cocoa products. This makes 2-methyl-1-phenyl-2-propanol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
100-86-7
VCID:
VC21036001
InChI:
InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
SMILES:
CC(C)(CC1=CC=CC=C1)O
Molecular Formula:
C10H14O
Molecular Weight:
150.22 g/mol
2-Methyl-1-phenyl-2-propanol
CAS No.: 100-86-7
Cat. No.: VC21036001
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methyl-1-phenyl-2-propanol, also known as 1, 1-dimethyl-2-phenyl-ethanol or benzyl dimethyl carbinol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Methyl-1-phenyl-2-propanol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-1-phenyl-2-propanol is primarily located in the cytoplasm. 2-Methyl-1-phenyl-2-propanol is a bitter, clean, and cortex tasting compound that can be found in cocoa and cocoa products. This makes 2-methyl-1-phenyl-2-propanol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 100-86-7 |
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 2-methyl-1-phenylpropan-2-ol |
| Standard InChI | InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
| Standard InChI Key | RIWRBSMFKVOJMN-UHFFFAOYSA-N |
| SMILES | CC(C)(CC1=CC=CC=C1)O |
| Canonical SMILES | CC(C)(CC1=CC=CC=C1)O |
| Boiling Point | 215.0 °C |
| Melting Point | 24.0 °C Mp 24 ° 24°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator